3,5-Dibromosalicylaldehyde
Overview
Description
3,5-Dibromosalicylaldehyde, also known as 3,5-dibromo-2-hydroxybenzaldehyde, is an organic compound with the molecular formula C₇H₄Br₂O₂. It is a derivative of salicylaldehyde, where two bromine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis, particularly in the formation of Schiff bases and other complex organic molecules .
Mechanism of Action
Target of Action
The primary targets of 3,5-Dibromosalicylaldehyde are various metal ions, specifically copper (II), nickel (II), zinc (II), and cobalt (II) . These metal ions play crucial roles in numerous biological processes, including enzymatic reactions, signal transduction, and gene expression.
Mode of Action
This compound interacts with its targets by forming Schiff base ligands . The compound’s bromine atoms, being highly reactive due to their electron-withdrawing nature , facilitate the formation of these ligands. The resulting complexes are mononuclear, meaning they contain a single central metal ion .
Biochemical Pathways
The formation of schiff base ligands suggests potential involvement in pathways related to metal ion homeostasis and enzymatic reactions that require these metal ions as cofactors .
Pharmacokinetics
The compound’s solubility in methanol suggests it may have good absorption and distribution characteristics
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biological context. In general, the formation of Schiff base ligands with metal ions can influence the activities of metal-dependent enzymes and potentially alter cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect the compound’s reactivity and its ability to form Schiff base ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromosalicylaldehyde can be synthesized through the bromination of salicylaldehyde. The typical procedure involves the reaction of salicylaldehyde with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and salicylaldehyde in a continuous flow reactor, allowing for efficient and scalable production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromosalicylaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Condensation Reactions: It readily forms Schiff bases when reacted with amines.
Cyclization Reactions: It can react with alkyl cyanoacetates in the presence of ammonium acetate to yield 4H-chromenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Schiff Base Formation: Primary amines in ethanol or methanol under reflux conditions.
Cyclization: Alkyl cyanoacetates and ammonium acetate in ethanol.
Major Products:
Schiff Bases: Formed by the condensation of this compound with primary amines.
4H-Chromenes: Formed through cyclization reactions with alkyl cyanoacetates.
Scientific Research Applications
3,5-Dibromosalicylaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Diiodosalicylaldehyde: Similar structure but with iodine atoms instead of bromine.
3,5-Dichlorosalicylaldehyde: Similar structure but with chlorine atoms instead of bromine.
5-Bromosalicylaldehyde: Only one bromine atom at the 5 position.
Uniqueness: 3,5-Dibromosalicylaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of two bromine atoms enhances its ability to participate in substitution and condensation reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,5-dibromo-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZOXYGFQMROFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021796 | |
Record name | 3,5-Dibromosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-59-5 | |
Record name | 3,5-Dibromosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromosalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dibromo-2-hydroxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dibromosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromo-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIBROMOSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A260PBI3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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